molecular formula C10H9NO2 B1591477 Methyl indolizine-1-carboxylate CAS No. 316375-85-6

Methyl indolizine-1-carboxylate

Cat. No. B1591477
M. Wt: 175.18 g/mol
InChI Key: CFSWYPMFMFPQTC-UHFFFAOYSA-N
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Patent
US09115159B2

Procedure details

To a suspension of 6.55 g of the pyridinium salt obtained in Step A (30 mmol) in 240 mL of toluene there are successively added 16.7 mL of methyl acrylate (150 mmol), 4.2 mL of triethylamine (30 mmol) and then, in portions, 20.9 g of MnO2 (240 mmol). The batch is then heated at 90° C. for 3 hours. After cooling, the reaction mixture is filtered over a cake of Celite and concentrated to dryness. The title product is then isolated by purification over silica gel (heptane/AcOEt gradient: 0-10%) in the form of an oil which crystallises in the cold state.
Name
pyridinium salt
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20.9 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[C:2]([CH2:5][NH+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH2:7]1)(O)=O.[C:12]([O:16][CH3:17])(=[O:15])[CH:13]=C.C(N(CC)CC)C>C1(C)C=CC=CC=1.O=[Mn]=O>[C:13]1([C:12]([O:16][CH3:17])=[O:15])[CH:2]=[CH:5][N:6]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7]2 |f:0.1|

Inputs

Step One
Name
pyridinium salt
Quantity
6.55 g
Type
reactant
Smiles
[Br-].C(=O)(O)C[NH+]1CC=CC=C1
Name
Quantity
240 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20.9 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered over a cake of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C=1(C=CN2C=CC=CC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.